molecular formula C11H22N2O4 B1390511 (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate CAS No. 1093192-07-4

(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

Cat. No. B1390511
M. Wt: 246.3 g/mol
InChI Key: UTWVEOUYCGZORL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate” is a chemical compound. It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . The compound is also known as “(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldiphenylsilyl)oxy)propanoic acid” and "(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid" .


Synthesis Analysis

The synthesis of compounds similar to “(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . Another method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Chemical Reactions Analysis

The chemical reactions involving “(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate” primarily involve the addition and removal of the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which uses oxalyl chloride in methanol .

Scientific Research Applications

Applications in Chemical Synthesis

(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is a compound utilized in various synthetic applications. For instance, it's used in the stereoselective synthesis of complex molecules like stemofoline, a potential precursor, through a series of chemical transformations, showcasing its utility in constructing intricate molecular architectures (Thomas & Vickers, 2009). Additionally, it serves as a building block in the formation of specific dipeptido-mimetics for caspase-1 inhibitors, demonstrating its role in the generation of bioactive compounds (Lauffer & Mullican, 2002).

Applications in Crystallography and Molecular Structure Analysis

The compound is also instrumental in the field of crystallography and molecular structure analysis. Its derivatives have been used to analyze molecular conformations and crystalline structures, providing insights into the molecular behavior of related compounds. Studies have detailed its use in examining the structural characteristics of peptides and other related molecules, aiding in the understanding of molecular interactions and geometries (Ejsmont et al., 2007), (Gebreslasie et al., 2011).

Applications in Polymer Science and Material Chemistry

Furthermore, the compound finds significance in polymer science and material chemistry. For instance, it's used in the production of environmentally friendly CO2-based copolymers, demonstrating its potential in creating sustainable materials with applications ranging from biomedical to industrial (Tsai et al., 2016).

properties

IUPAC Name

methyl (2S)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWVEOUYCGZORL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

CAS RN

1093192-07-4
Record name (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Reactant of Route 2
(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Reactant of Route 3
(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Reactant of Route 4
(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Reactant of Route 5
(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Reactant of Route 6
Reactant of Route 6
(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.